molecular formula C15H20ClNO B8734393 N-[2-(4-chlorophenyl)ethyl]cyclohexanecarboxamide

N-[2-(4-chlorophenyl)ethyl]cyclohexanecarboxamide

Cat. No. B8734393
M. Wt: 265.78 g/mol
InChI Key: HQUSSAZMHZVTAV-UHFFFAOYSA-N
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Patent
US08263607B2

Procedure details

[2-(4-chlorophenyl)ethyl]amine (3.5 g) was dissolved in a 1:2 mixed solution (45 mL) of EtOAc-saturated aqueous sodium bicarbonate. A solution of cyclohexanecarbonyl chloride (3.35 mL) in EtOAc (18 mL) was added dropwise to the reaction liquid over 5 minutes. After stirring for 1.5 hours, the reaction liquid was extracted with EtOAc, washed with an aqueous 1 M sodium hydroxide solution and water, and dried over magnesium sulfate. The solvent was evaporated and the resulting residue was dried to obtain N-[2-(4-chlorophenyl)ethyl]cyclohexanecarboxamide (5.69 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[CH:4][CH:3]=1.[CH:11]1([C:17](Cl)=[O:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10][C:17]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCN
Name
mixed solution
Quantity
45 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
3.35 mL
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
washed with an aqueous 1 M sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCNC(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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